Arochlor 5460

Description

Contextualization within Persistent Organic Pollutants (POPs) Research

Persistent organic pollutants (POPs) are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.org Due to their persistence, POPs can be transported over long distances and bioaccumulate in the fatty tissues of living organisms, posing a risk to human health and the environment. wikipedia.orgpops.int

Polychlorinated terphenyls, including Aroclor 5460, are recognized as POPs. eeuropa.orgresearchgate.net Their chemical properties, such as low water solubility and high lipid solubility, contribute to their persistence and bioaccumulative potential. pops.int Research into PCTs has often been in conjunction with studies on PCBs due to their similar characteristics and historical applications. researchgate.netnih.gov The international community has taken steps to regulate the production and use of POPs, including PCTs, through agreements like the Stockholm Convention. clu-in.org

Nomenclature and Commercial Designations of Aroclor 5460

The name "Aroclor" was the trade name for a line of polychlorinated polyphenyl products manufactured by the Monsanto Company. wordpress.com The nomenclature for the Aroclor series provides information about the chemical composition of the mixture. wordpress.com

For Aroclor 5460:

The first two digits, "54," indicate that the mixture is a polychlorinated terphenyl. wordpress.com

The last two digits, "60," signify that the mixture has an average chlorine content of 60% by weight. ornl.govwordpress.com

Aroclor 5460 is a mixture of various chlorinated terphenyl molecules. ornl.gov Its general chemical formula can be represented as C18H14-nCln, where 'n' can range from 1 to 14. ornl.gov

Below is a table of identifiers for Aroclor 5460:

| Identifier | Value |

| CAS Number | 11126-42-4 |

| EPA Registry Name | Aroclor 5460 |

| Molecular Formula | C18H5Cl9 (for a specific nonachloro-terphenyl isomer) |

Data sourced from multiple references. epa.govchemsrc.comnih.gov

And here are some of the physical and chemical properties of Aroclor 5460:

| Property | Value |

| Appearance | Yellowish resin |

| Water Solubility | Insoluble |

| Distillation Range | 280-335°C at 5 mm Hg |

| Pour Point | 46°C |

| Specific Gravity (25°C) | 1.470 |

Data sourced from a provisional peer-reviewed toxicity values report. ornl.gov

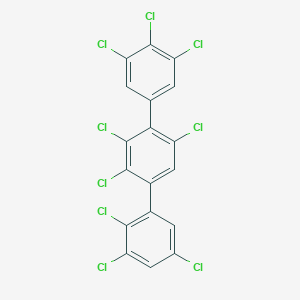

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-trichloro-5-(2,3,5-trichlorophenyl)-2-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H5Cl9/c19-7-3-8(15(24)13(23)4-7)9-5-10(20)14(18(27)16(9)25)6-1-11(21)17(26)12(22)2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRFJLRPRQPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C(=C2Cl)Cl)C3=C(C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H5Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864310 | |

| Record name | 1~2~,1~3~,1~5~,2~2~,2~3~,2~5~,3~3~,3~4~,3~5~-Nonachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11126-42-4 | |

| Record name | Polychlorinated triphenyl (aroclor 5460) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011126424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Historical Production and Industrial Applications of Aroclor 5460

Manufacturing History and Production Cease

The production of Aroclor products, including Aroclor 5460, was predominantly carried out by Monsanto in the United States, with manufacturing facilities located in Anniston, Alabama, and Sauget, Illinois jkchemical.comciteab.comt3db.ca. Commercial production of these compounds in the U.S. commenced around 1929 jkchemical.comciteab.comt3db.ca. Over several decades, Aroclors found widespread industrial utility due to their desirable physical and chemical characteristics jkchemical.com.

However, growing environmental and health concerns associated with polychlorinated compounds led to a significant shift in their production and regulation. Monsanto voluntarily ceased the manufacturing of Aroclor products in the U.S. in mid-1977 at its Sauget, Illinois plant, following the cessation of production at the Anniston, Alabama plant in 1971 jkchemical.comciteab.comt3db.caepa.gov. This voluntary halt was succeeded by a formal ban on the manufacture, processing, distribution, and use of PCBs and PCTs in the U.S. in 1979, enacted under the Toxic Substances Control Act (TSCA) citeab.comt3db.ca. Globally, the production of these compounds peaked in the 1960s and 1970s, with most countries phasing out their manufacture by the late 1970s or early 1980s nih.gov.

Aroclor 5460, as a PCT, is characterized by its specific composition. Detailed research findings on its polyphenyl composition indicate:

| Component | Concentration in Aroclor 5460 |

| Chlorinated biphenyl (B1667301) content | Less than 1% |

| Chlorinated terphenyl content | Greater than 95% |

| Chlorinated quaterphenyls and higher polyphenyls | Less than 5% |

| jkchemical.com |

Sector-Specific Applications

Aroclor 5460's inertness, fire retardance, resistance to mechanical stress, and excellent dielectric properties made it a versatile compound for various industrial applications echemportal.org. Its chemical stability, hydrophobicity, and resistance to degradation further contributed to its widespread use memberclicks.net.

Aroclor 5460 was extensively employed in industrial fluid applications due to its high thermal stability and electrical insulation properties. It served as a dielectric fluid in electrical equipment, notably in transformers and capacitors fishersci.ptjkchemical.commemberclicks.net. Beyond electrical insulation, it was also utilized as a component in hydraulic fluids, heat transfer fluids, and lubricating fluids fishersci.ptjkchemical.comciteab.comepa.govmemberclicks.netnih.gov. Monsanto, the primary manufacturer, even marketed a line of heat transfer fluids under the trade name Therminol®, which initially included flame-retardant (FR) series fluids containing Aroclors jkchemical.com.

Aroclor 5460 was widely incorporated as an additive in various polymer-based products, functioning as both a plasticizer and a resin fortifier jkchemical.comechemportal.orguni-freiburg.de. Its inclusion aimed to enhance properties such as plasticity, heat resistance, and insulating capabilities citeab.com.

Specific applications included:

Coatings and Paints: Aroclor 5460 was used as a resin in chlorinated rubber-based lacquers, varnishes, and paints. Films formulated with Aroclor 5460 demonstrated improved adhesion to surfaces like aluminum, bare steel, primed steel, galvanized iron, and "Transite." These films also exhibited satisfactory resistance to aqueous solutions, including 10% hydrochloric acid, 5% sodium hydroxide, and 5% sodium chloride, and showed enhanced cold-check resistance compared to some other resins fishersci.ficiteab.com.

Adhesives: It was a component in hot-melt adhesives, including those used in the binding of mass-market paperback books echemportal.org. Formulations for cellulose (B213188) acetate (B1210297) butyrate (B1204436) and ethyl cellulose hot-melt adhesives also featured Aroclor 5460 as a key ingredient echemportal.org.

General Polymer Additive: Aroclor 5460 was listed as a chlorinated polyphenyl used as a polymer additive and plasticizer uni-freiburg.de. In rubber-based coatings, Aroclor 5460 often acted as a resin fortifier, complementing liquid plasticizers like Aroclor 1254 to improve flexibility and coating lifespan echemportal.org.

Aroclor 5460 was also a constituent in specialized chemical products and blends designed for particular industrial needs:

Aroclor 6000 Series: This series of plasticizers was specifically formulated as blends of Aroclor 5460 and Aroclor 1221. These blends served as transitional plasticizers, bridging the gap between PCB-containing and non-PCB-containing products. For instance, Aroclor 6050 comprised 50% Aroclor 5460 and 50% Aroclor 1221 jkchemical.com.

| Aroclor 6000 Series Blend | Composition |

| Aroclor 6050 | 50% Aroclor 5460, 50% Aroclor 1221 |

| (Example) | (Final two digits indicate % of Aroclor 5460) |

| jkchemical.com |

Dielectric Sealants: Due to its high purity and excellent electrical resistance, Aroclor 5460, alongside Aroclor 1254 and 1268, was utilized as a dielectric sealant. These applications included sealing the pores of carbon resistors and insulating electrical bushings and terminals echemportal.org.

Paper Transparentizers: Aroclor 5460 was used in formulations to make paper transparent, suitable for tracing paper, window envelopes, and specialized packaging. A typical formulation involved blending Aroclor 5460 with polybutenes (e.g., Indopol H-300) and toluene (B28343) echemportal.org. A common formulation included 30% Aroclor 5460, 25% Indopol H-300, and 45% Toluene echemportal.org.

Vinyl Chloride Co-polymer Resins: In solution applications involving vinyl chloride co-polymer resins, a combination of Aroclor 5460 and Aroclor 1254 was widely adopted due to its exceptional chemical resistance echemportal.org.

Environmental Occurrence and Spatial Distribution

Source Identification and Linkages to Historical Release Points

Legacy Contamination Sites

Aroclor 5460, a specific formulation of polychlorinated terphenyls (PCTs), stands apart from polychlorinated biphenyls (PCBs) despite sharing the "Aroclor" trade name thegoodscentscompany.comontosight.ait3db.cafishersci.no. Historically, PCTs like Aroclor 5460 were manufactured and utilized in various industrial applications, including as hydraulic fluids and compressor fluids t3db.casmolecule.comnih.govlgcstandards.com. Due to their persistence and widespread use before regulatory restrictions, these compounds have become prevalent contaminants in numerous legacy sites globally thegoodscentscompany.comflybase.org.

One notable instance of Aroclor 5460's presence in legacy contamination involves a major U.S. aeronautics research facility. High concentrations of chlorinated compounds, identified as Aroclor 5432 (another PCT formulation) and PCBs, were discovered in sediments and oysters near this facility smolecule.comnih.gov. These findings were linked to historical leaks of hydraulic and in-service compressor fluids containing PCTs and PCBs smolecule.comnih.gov. While Aroclor 5432 was the primary PCT identified in high concentrations, Aroclor 5460 was also detected in related environmental studies concerning this region, particularly in tributaries of the southern Chesapeake Bay xenbase.org.

Detailed research findings from Tabbs Creek, a tidal creek in the southern Chesapeake Bay region, illustrate the extent of PCT contamination from such legacy sources. Aroclor 5432, a mixture often found alongside or studied in relation to Aroclor 5460, was detected in significant concentrations in various environmental compartments downstream from a PCT outfall nih.gov.

The following table summarizes key contamination data observed for Aroclor 5432 in Tabbs Creek, providing insight into the magnitude of PCT contamination in legacy sites where Aroclor 5460 was also present or relevant:

| Environmental Matrix | Location | Concentration (dry weight basis) | Reference |

| Sediments | Tabbs Creek | Up to 200,000 µg/kg | nih.gov |

| Indigenous Oysters | Tabbs Creek | Up to 35,000 µg/kg | nih.gov |

This data indicates significant bioavailability and bioaccumulation potential of PCTs in these environments nih.gov. The widespread dissemination of PCTs was further observed in marsh grass, crabs, and fish within the affected areas nih.gov. Such high concentrations of PCTs contributed to the inclusion of the affected facility on the National Priorities List, leading to a Federal Facility Agreement for cleanup responsibilities nih.gov. The persistence of Aroclor 5460 and other PCTs in these legacy sites underscores the long-term environmental challenges posed by these historical industrial chemicals thegoodscentscompany.comflybase.org.

Environmental Fate and Transport Mechanisms

Inter-Compartmental Partitioning and Mobility

The chemical stability and hydrophobicity of Aroclor 5460 significantly influence its partitioning and mobility in the environment cymitquimica.cominchem.orgiarc.fr. PCBs generally favor non-polar phases and tend to partition away from water, preferring organic matter in solids iarc.fr.

Sediments serve as a primary reservoir for PCBs and PCTs that enter aquatic environments who.int. The strong affinity of Aroclor 5460 for organic matter means it readily adsorbs to soil and sediment particles, limiting its mobility in the aqueous phase iarc.frwindows.netenergy.gov. This partitioning to sediments can lead to long-term contamination, as these contaminants may represent a continuing source to aquatic food webs clu-in.org. Studies indicate a general trend of higher contaminant concentrations with decreasing soil size fractions, though this variability may not always necessitate size separation for remediation efforts energy.gov. Understanding the dynamics between water and sediment is crucial for comprehending how contaminants move from their sources to sampling locations clu-in.org.

While Aroclor 5460 has low volatility due to its high degree of chlorination, PCBs, in general, can volatilize into the atmosphere from various sources, including dumps and landfills, or through leakage from non-enclosed systems toxicdocs.orgwho.inttoxicdocs.org. The Henry's law constant, which measures the equilibrium distribution coefficient between air and water, tends to decrease with a higher degree of chlorination for PCBs, suggesting that less chlorinated congeners are more prone to air transport iarc.fr. However, Aroclor 5460's low volatility indicates that its direct air transport might be less significant compared to less chlorinated Aroclors, though it can still be present in air streams, for example, when used as a coating on air and gas stream filters toxicdocs.orgtoxicdocs.org.

Bioaccumulation and Trophic Transfer

Aroclor 5460's lipophilicity and resistance to degradation contribute to its significant potential for bioaccumulation and biomagnification in ecosystems cymitquimica.comontosight.aiwindows.net.

Bioaccumulation refers to the uptake and retention of a chemical by an organism from all exposure routes (e.g., water, food, sediment) nih.gov. Aroclor 5460 has been shown to accumulate in aquatic organisms, raising concerns about its ecological impact smolecule.com. The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water, is a key metric. For Aroclor 5460, a BCF for fish (Pimephales promelas) was estimated at 501.187 (QSAR), indicating a potential for bioaccumulation (500 ≤ BCF ≤ 5000) windows.net. Studies have shown that all aquatic organisms studied in aquaria can absorb PCBs directly from water, with accumulation varying depending on the organism who.int. The occurrence of polychlorinated terphenyls (PCTs), including Aroclor 5460, in oysters and fish indicates their bioavailability and bioaccumulation potential in aquatic biota ymparisto.finih.gov.

Biomagnification is the process by which the concentration of a chemical increases in organisms at successively higher trophic levels in a food web ontosight.ainih.govepa.govclu-in.org. Aroclor 5460's persistence and lipophilic nature allow it to biomagnify, leading to elevated concentrations in top predators within contaminated marine ecosystems ontosight.aiwho.int. While PCB concentrations clearly indicate progressive accumulation in food chains, precise figures for bioaccumulation at each trophic stage are difficult to provide due to various influencing factors who.int. However, the presence of Aroclor 5460 in fish and fish-eating animals strongly suggests its biomagnification through food chains ymparisto.fi.

Biotransformation and Degradation Pathways

Aroclor 5460 is known for its resistance to degradation, contributing to its persistence in the environment cymitquimica.comwindows.net. Under normal environmental conditions, PCBs are slow to degrade, and higher chlorinated compounds, like those found in Aroclor 5460, are generally more persistent and not readily transformed by bacteria who.intclu-in.org. While some studies on PCBs with fewer chlorine atoms indicate microbial breakdown, this process can be inhibited by the presence of higher chlorinated PCBs who.int. Photochemical degradation, including reactions like dechlorination, polymerization, and solvolysis, may contribute to the breakdown of PCBs in the environment under simulated natural conditions nih.gov. However, Aroclor 5460's persistence and "Not established" status regarding persistence and degradability in some safety data sheets highlight the challenge of its environmental breakdown windows.net.

Ecological Effects on Non Human Biota

Responses in Aquatic Organisms

Studies have explored the impact of Aroclor 5460 on aquatic life, including algal species, fish, and invertebrates.

Research into the effects of Aroclor 5460 on algal species indicates that it can influence their growth and sensitivity. While specific detailed data for Aroclor 5460's impact on algal growth inhibition are not extensively documented in the provided search results, related studies on PCBs suggest that effects on microorganisms are highly variable, with some species being adversely affected at concentrations as low as 0.1 mg/litre, while others remain unaffected even at 100 mg/litre inchem.org. One report mentions an "AERO 5460 Promoter Alga Growth Inhibition Report," suggesting that studies on this specific compound's effect on algae have been conducted industrialchemicals.gov.au.

The toxicity of Aroclor 5460 to fish and invertebrates has been examined, often in comparison to PCB formulations. In studies involving the mummichog (Fundulus heteroclitus), a common estuarine fish, intraperitoneal injections of Aroclor 5460 did not result in significant induction of hepatic cytochrome P4501A (P4501A) or associated ethoxyresorufin O-deethylase (EROD) activity, unlike Aroclor 5432 and Aroclor 1254 researchgate.netnih.govresearchgate.net. This suggests a lower potency for enzyme induction in fish compared to other Aroclor formulations.

For invertebrates, general PCB toxicity studies indicate that some aquatic invertebrates are more sensitive to PCBs than fish who.int. Over a 96-hour period under static conditions, LC50 values for various aquatic invertebrate species and different Aroclor mixtures ranged from 12 µ g/litre to over 10 mg/litre. Flow-through conditions generally increased the toxicity of PCBs. Crustaceans appear to be more susceptible to PCBs during molting inchem.org. While specific acute toxicity data for Aroclor 5460 on invertebrates were not detailed in the provided results, its classification as a polychlorinated terphenyl suggests it may share some characteristics with PCBs in terms of environmental behavior and potential effects on aquatic invertebrates. Oysters collected from contaminated areas have been found to contain significant levels of PCTs, including Aroclor 5432, indicating their bioavailability and bioaccumulation potential in shellfish nih.govosti.gov.

Avian and Mammalian Wildlife Exposure Indicators

Exposure indicators for Aroclor 5460 in avian and mammalian wildlife primarily involve its presence and accumulation in tissues. Polychlorinated terphenyls (PCTs), including Aroclor 5460, are known to persist in the environment and can be found in wildlife who.intesf.edu. While direct detailed studies on Aroclor 5460 in avian species are limited in the provided results, general information on PCBs (to which PCTs are structurally similar) indicates that in birds, there is considerable excretion of these compounds in eggs who.int.

In mammalian systems, particularly rats and rhesus monkeys, studies have shown that Aroclor 5460 can accumulate in various organs who.int. For instance, a dietary level of Aroclor 5460 at 5000 mg/kg for 12 weeks in rhesus monkeys led to increased liver weight who.int. In male rats, exposure to Aroclor 5460, a PCT mixture with 60% chlorine, showed it to be a weak inducer of liver microsomal cytochrome P-450, aryl hydrocarbon hydroxylase (AHH), and 7-ethoxyresorufin (B15458) O-deethylase (EROD), in contrast to the more potent Aroclor 5432 researchgate.net. The presence of PCTs in snapping turtle adipose, liver, and eggs has also been reported, with concentrations of 42.2, 20.2, and 6.5 mg/kg (lipid basis), respectively, indicating bioaccumulation and selective metabolism esf.edu.

Biochemical and Physiological Responses in Model Organisms

The biochemical and physiological responses to Aroclor 5460 in model organisms provide insights into its potential mechanisms of action.

Enzyme induction, particularly of cytochrome P4501A (CYP1A) and ethoxyresorufin O-deethylase (EROD) activity, is a common biochemical response to halogenated aromatic hydrocarbons like PCBs and PCTs. Studies on the mummichog (Fundulus heteroclitus) revealed that while Aroclor 5432 and Aroclor 1254 significantly induced hepatic P4501A and EROD activity, treatment with Aroclor 5460 did not result in significant induction researchgate.netnih.govresearchgate.net. This suggests that Aroclor 5460, a more highly chlorinated PCT formulation, may have a lower potency for inducing these specific enzymes compared to less chlorinated PCTs or certain PCB mixtures researchgate.netresearchgate.net. However, another study using the CALUX assay (Chemical-Activated Luciferase Gene Expression), which assesses aryl hydrocarbon receptor (AhR) active compounds, found that Aroclor 5460 was 350 times more potent as a CALUX inducer than Clophen A50 (a PCB mixture), even though EROD induction by Aroclor 5460 was reported to be lower in a different context oup.com. This highlights the complexity of enzyme induction responses and the potential for different assay sensitivities.

Table 1: Enzyme Induction by Aroclor Formulations in Mummichog (Fundulus heteroclitus)

| Aroclor Formulation | Hepatic P4501A Induction | EROD Activity Induction | Reference |

| Aroclor 5432 | Elevated | Elevated | researchgate.netnih.govresearchgate.net |

| Aroclor 5460 | Not significant | Not significant | researchgate.netnih.govresearchgate.net |

| Aroclor 1254 | Elevated | Elevated | researchgate.netnih.govresearchgate.net |

Aroclor 5460, being a polychlorinated terphenyl, is lipophilic, which facilitates its accumulation in fatty tissues inchem.orgindustrialchemicals.gov.au. In mammalian studies, Aroclor 5460 has been shown to accumulate in the liver, leading to a significant increase in liver weight in rhesus monkeys at a dietary level of 5000 mg/kg over 12 weeks who.int. While specific detailed accumulation patterns for Aroclor 5460 across different organs like adipose tissue, brain, and gonads are not extensively provided in the search results, general PCB accumulation patterns offer insights into the behavior of similar compounds. PCBs are well absorbed by mammals and are primarily stored in adipose tissue who.intinchem.orgnih.govnih.gov. Studies on other Aroclors (e.g., Aroclor 1254) in rats and mice indicate that the highest concentrations are typically found in fat, followed by liver and brain who.intnih.govnih.gov. In oysters, PCB accumulation varied with organ types, with the highest concentrations observed in the gonad and the lowest in gill and muscle researchgate.net. The presence of PCTs, including Aroclor 5432, in snapping turtle adipose, liver, and eggs further supports the bioaccumulation potential in lipid-rich tissues and reproductive organs esf.edu.

Table 2: Reported Organ Accumulation of PCTs (e.g., Aroclor 5432) in Snapping Turtles

| Organ | Concentration (mg/kg - lipid basis) | Reference |

| Adipose Tissue | 42.2 | esf.edu |

| Liver | 20.2 | esf.edu |

| Eggs | 6.5 | esf.edu |

Advanced Analytical Methodologies for Aroclor 5460

Challenges in Congener-Specific Analysis and Mixture Deconvolution

The analysis of Aroclor 5460 is inherently complex due to its nature as a multi-component mixture of various PCT congeners—individual terphenyl molecules with different numbers and positions of chlorine atoms. ornl.gov This complexity mirrors the challenges found in PCB analysis, but is often magnified due to the greater number of possible isomers in terphenyl mixtures.

Congener-specific analysis, which aims to identify and quantify each individual compound, is significantly more expensive and technically demanding than methods that analyze the mixture as a whole. clu-in.org Environmental degradation and weathering processes can alter the original congener pattern of the released Aroclor 5460, making it difficult to match environmental samples to commercial standards through simple pattern recognition or "fingerprinting" techniques. cdc.gov This alteration complicates the deconvolution of the mixture, which is the process of resolving the complex analytical signal into its individual congener components. When multiple Aroclors (both PCTs and PCBs) are present, this deconvolution becomes even more formidable. sgsaxys.com

Interference and Co-elution with Polychlorinated Biphenyls (PCBs)

A primary analytical challenge is the interference and chromatographic co-elution of PCTs with PCBs. researchgate.net Due to their similar chemical structures and physical properties, components of Aroclor 5460 and various PCB Aroclors can exit the gas chromatograph column at the same time, a phenomenon known as co-elution. researchgate.netyoutube.com

Investigations at hazardous waste sites have shown that lower-chlorinated PCTs are not chromatographically distinct from higher-chlorinated PCB Aroclors like 1254 and 1260 when using conventional analytical techniques. researchgate.net This co-elution makes accurate quantification impossible because the analytical detector responds differently to each class of compound. researchgate.net Consequently, there is a significant potential for the misidentification of PCTs as more common PCB Aroclors, leading to inaccurate risk assessments and flawed remediation strategies. researchgate.net The interference from other chlorinated compounds, such as certain pesticides, can further complicate the analysis. epa.gov

Chromatographic Separation Techniques

The choice of chromatographic technique is critical for overcoming the challenges posed by Aroclor 5460 analysis, especially in mixed-contamination scenarios. The primary goal is to achieve the highest possible resolution, separating the target PCTs from interfering PCBs and other matrix components.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a conventional and widely used technique for the analysis of halogenated organic compounds like PCBs. restek.com The ECD is highly sensitive to chlorinated molecules, allowing for low detection limits. cdc.gov In this method, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The detector then produces a signal for each eluting compound.

However, the GC-ECD method has significant limitations regarding selectivity. researchgate.net It identifies compounds based primarily on their retention time (the time taken to pass through the column). Because of the co-elution issues between PCTs and PCBs, GC-ECD alone is often inadequate for distinguishing between these two compound classes, which can lead to the inaccurate quantification and misidentification previously described. researchgate.net

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) offers a more powerful and definitive solution for the analysis of Aroclor 5460. nih.govgcms.cz This technique couples the superior separation capabilities of a high-resolution capillary gas chromatograph with a mass spectrometer, which acts as a detector. The mass spectrometer bombards the eluting molecules with electrons, causing them to fragment into ions in a predictable pattern. It then separates these ions based on their mass-to-charge ratio.

This provides a second dimension of identification, yielding a unique chemical "fingerprint" for each compound. This high degree of specificity allows HRGC-MS to differentiate between co-eluting PCT and PCB congeners that may have the same retention time but different masses or fragmentation patterns. clu-in.org It is the preferred method for congener-specific analysis and is essential for accurately resolving the complex mixtures of PCTs and PCBs found in environmental samples. researchgate.netnih.gov

| Feature | Gas Chromatography-Electron Capture Detection (GC-ECD) | High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) |

|---|---|---|

| Principle of Detection | Detects electron-absorbing compounds (highly sensitive to halogens) based on retention time. | Separates and detects ionized molecules and their fragments based on mass-to-charge ratio. |

| Selectivity | Low; cannot reliably distinguish between co-eluting PCTs and PCBs. researchgate.net | High; can differentiate compounds with identical retention times based on mass. clu-in.org |

| Primary Application | Screening and routine quantification of known Aroclor mixtures in non-complex samples. restek.com | Congener-specific identification and quantification in complex mixtures containing PCTs and PCBs. researchgate.net |

| Key Advantage | High sensitivity to chlorinated compounds, lower operational cost. cdc.gov | Definitive compound identification, eliminates false positives from co-elution. gcms.cz |

| Key Disadvantage | Prone to misidentification and inaccurate quantification due to interference. researchgate.net | Higher equipment and operational costs, greater technical expertise required. clu-in.org |

Sample Preparation and Clean-up Procedures

Before instrumental analysis, environmental samples (such as soil, sediment, or tissue) must undergo extraction and a rigorous "clean-up" process. cdc.gov The purpose of this step is to remove interfering substances from the sample matrix—such as fats, lipids, and other organic matter—that could otherwise obscure the analytical signal and damage the chromatographic equipment. nih.gov

Adsorption Column Chromatography (e.g., Alumina (B75360), Silicic Acid)

Adsorption column chromatography is a widely used and effective clean-up technique. cdc.gov In this method, the sample extract is passed through a glass column packed with one or more solid adsorbent materials. The choice of adsorbent is critical for achieving the desired separation.

Silicic Acid (Silica Gel): This is a polar adsorbent commonly used to remove polar interferences like lipids from sample extracts containing PCBs and other nonpolar compounds. nih.govthermofisher.com

Alumina (Aluminum Oxide): Alumina is another polar adsorbent that can be used for similar purposes. Research has shown that alumina is particularly effective for fractionating complex mixtures of PCTs and PCBs. researchgate.net

Studies have demonstrated that while common cleanup methods using adsorbents like Florisil are inadequate for separating PCTs from PCBs, a procedure using an alumina column can successfully separate these two classes of compounds into different fractions. researchgate.net This fractionation allows for the subsequent analysis of each class without interference from the other, leading to accurate identification and quantification. researchgate.net This approach is analogous to methods that use silica (B1680970) and alumina to separate PCBs from other contaminants like polycyclic aromatic hydrocarbons (PAHs). researchgate.net

| Adsorbent | Primary Function | Effectiveness for PCB/PCT Separation |

|---|---|---|

| Silicic Acid (Silica Gel) | Removes polar interferences such as lipids and biogenic material. thermofisher.com | Effective for general sample clean-up but does not effectively fractionate PCBs from PCTs. |

| Alumina | Removes polar interferences; can be used to fractionate compound classes based on polarity. researchgate.net | Demonstrated to be effective in separating PCTs from PCBs, allowing for accurate, interference-free analysis of each fraction. researchgate.net |

| Florisil | A polar magnesium silicate (B1173343) adsorbent commonly used for pesticide and PCB cleanup. cdc.gov | Reported as inadequate for producing valid chromatographic separation in samples containing both PCBs and PCTs. researchgate.net |

Quality Assurance and Interlaboratory Harmonization

The accurate and precise measurement of Aroclor 5460, a complex mixture of polychlorinated terphenyls (PCTs), presents significant analytical challenges. Due to its persistence and potential toxicity, ensuring the reliability of analytical data generated by different laboratories is paramount for environmental monitoring, risk assessment, and regulatory compliance. Quality assurance (QA) programs and interlaboratory harmonization efforts are crucial for achieving comparable and defensible results. These programs are designed to identify, quantify, and control analytical variability, both within a single laboratory and among multiple laboratories.

A robust quality assurance framework for Aroclor 5460 analysis encompasses several key components. This includes the use of validated analytical methods, regular calibration of instruments, and the analysis of quality control samples, such as blanks, spikes, and certified reference materials (CRMs). While CRMs for individual PCT congeners are scarce, commercial preparations of Aroclor 5460 are available and can be used to prepare standards for calibration and quality control purposes. accustandard.comlgcstandards.com However, the complex, multi-congener nature of Aroclor 5460 makes direct comparison of analytical results challenging. vu.nl

Interlaboratory harmonization is a critical extension of internal quality assurance, aiming to ensure that different laboratories produce equivalent results when analyzing the same sample. This is particularly important for large-scale environmental monitoring programs or in regulatory contexts where data from multiple sources must be combined or compared. The inherent complexity of PCT analysis, including potential interferences from polychlorinated biphenyls (PCBs), underscores the need for such harmonization efforts. researchgate.net

Collaborative Intercalibration Studies

Collaborative intercalibration studies, also known as round-robin or proficiency testing, are a cornerstone of interlaboratory harmonization. In these studies, a central organizer distributes homogenous subsamples of a material containing the analyte of interest (in this case, Aroclor 5460) to a number of participating laboratories. Each laboratory analyzes the sample using their standard operating procedures and reports the results back to the organizer. The organizer then statistically analyzes the collective data to assess the level of agreement among the laboratories and to identify any systematic biases or inconsistencies in analytical performance.

Despite the recognized analytical challenges and the historical production of significant quantities of Aroclor 5460, a review of publicly available scientific literature reveals a notable absence of published data from formal, large-scale collaborative intercalibration studies specifically focused on this PCT mixture. Literature on PCT analysis often highlights the difficulties in quantification and the lack of comprehensive quality control data, suggesting that historical data should be interpreted with caution due to variations in analytical methods. vu.nl

The principles of such studies, however, are well-established in the analysis of other persistent organic pollutants, like PCBs, and would be directly applicable to Aroclor 5460. nih.gov A hypothetical intercalibration study for Aroclor 5460 would likely involve the steps and generate data similar to those presented in the tables below.

Table 1: Hypothetical Design of an Aroclor 5460 Interlaboratory Comparison Study

| Parameter | Description |

| Study Coordinator | A designated independent body responsible for sample preparation, distribution, and data analysis. |

| Participants | A group of accredited environmental testing laboratories with experience in organochlorine analysis. |

| Test Material | A well-homogenized environmental matrix (e.g., sediment, transformer oil) spiked with a known concentration of Aroclor 5460. |

| Analytical Methods | Participants would use their in-house validated methods, typically involving solvent extraction, cleanup, and analysis by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). |

| Reporting Requirements | Laboratories would report the total concentration of Aroclor 5460, and if possible, the concentrations of specific homolog groups. They would also submit their internal quality control data. |

| Statistical Evaluation | The coordinator would use robust statistical methods to determine a consensus value for the Aroclor 5460 concentration and to calculate performance scores (e.g., Z-scores) for each laboratory. |

Table 2: Illustrative Data from a Hypothetical Aroclor 5460 Intercalibration Study

| Laboratory ID | Reported Concentration (µg/kg) | Z-Score* |

| Lab A | 185 | -0.5 |

| Lab B | 210 | 0.8 |

| Lab C | 170 | -1.3 |

| Lab D | 225 | 1.6 |

| Lab E | 195 | 0.0 |

| Lab F | 160 | -1.8 |

| Lab G | 240 | 2.4 |

| Lab H | 205 | 0.5 |

| Consensus Mean | 198 | |

| Standard Deviation | 25 |

*Z-scores are calculated as (Reported Value - Consensus Mean) / Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.

The results of such a study would provide an objective assessment of the state of the practice for Aroclor 5460 analysis and would highlight areas where methodological improvements are needed. For laboratories with satisfactory performance, it would provide confidence in their analytical capabilities. For those with outlier results, it would trigger a root cause analysis and the implementation of corrective actions. The World Health Organization has recommended interlaboratory quality control studies for the reliable analysis of PCTs. who.int The establishment of ongoing proficiency testing programs would be a significant step forward in ensuring the quality and comparability of Aroclor 5460 data worldwide.

Environmental Remediation and Management Strategies

Site-Specific Remediation Approaches

The remediation of sites contaminated with Aroclor 5460 and other PCTs is a complex process that requires a site-specific approach, taking into account the nature and extent of contamination, as well as the hydrogeological characteristics of the site.

Sediments often act as a sink for persistent organic pollutants like PCTs. The management of contaminated sediments is crucial to prevent the continued release of these compounds into the aquatic food web.

Containment Technologies:

Capping: In-situ capping involves placing a clean layer of material over the contaminated sediment to isolate it from the overlying water column. This can be an effective and less disruptive method compared to dredging.

Monitored Natural Attenuation (MNA): In some cases, natural processes such as burial by clean sediment can reduce the availability of contaminants over time. MNA requires long-term monitoring to ensure its effectiveness.

Removal Technologies:

Dredging: The physical removal of contaminated sediments is a common approach. However, it can be disruptive to the ecosystem and requires subsequent treatment or disposal of the dredged material.

The selection of a specific management strategy depends on a thorough site characterization and risk assessment. For instance, at sites with extensive and deep contamination, a combination of dredging and capping might be employed.

Soil contamination with Aroclor 5460 can result from spills, leaks, or improper disposal. Remediation of contaminated soil aims to either remove the contaminant or reduce its concentration to acceptable levels.

Ex-situ Treatment Methods:

Excavation and Off-site Disposal: Contaminated soil is excavated and transported to a licensed facility for treatment or disposal, such as a secure landfill or an incinerator.

Thermal Desorption: This technology uses heat to vaporize contaminants from the soil. The vaporized contaminants are then collected and treated.

Solvent Extraction: A solvent is used to dissolve the contaminants from the soil, which are then separated from the solvent for disposal.

In-situ Treatment Methods:

Solidification/Stabilization: Reagents are mixed with the contaminated soil to physically bind or chemically immobilize the contaminants, reducing their mobility and bioavailability.

Bioremediation: This approach uses microorganisms to break down the contaminants into less harmful substances. However, the highly chlorinated nature of Aroclor 5460 can make it resistant to biodegradation. allamericanenviro.com

Chemical Oxidation: Strong oxidizing agents are injected into the soil to chemically destroy the contaminants.

The choice of soil treatment technology is influenced by factors such as the concentration and depth of contamination, soil type, and cost-effectiveness.

Waste Management Practices for Aroclor 5460-Containing Materials

Proper management of waste containing Aroclor 5460 is essential to prevent further environmental contamination.

High-temperature incineration is considered an effective method for the destruction of PCTs. who.int

Key Considerations for Incineration:

Temperature and Residence Time: To ensure complete destruction of PCTs, incinerators must operate at high temperatures (typically above 1,000°C) with a sufficient residence time. who.int

Incomplete Combustion Products: Inefficient combustion can lead to the formation of other hazardous compounds, such as chlorinated dibenzofurans. inchem.org

Emission Control: Incineration facilities must be equipped with advanced air pollution control devices to capture any harmful emissions.

While effective, incineration can be a costly option and may face public opposition.

For wastes where incineration is not feasible, secure landfilling is a common management option.

Practices for Secure Landfilling:

Engineered Liners and Covers: Secure landfills are designed with multiple layers of impermeable liners to prevent leachate from contaminating groundwater. A final cover is placed over the waste to minimize water infiltration.

Leachate Collection and Treatment: Any liquid that percolates through the waste (leachate) is collected and treated to remove contaminants.

Long-Term Monitoring: Groundwater and air quality around the landfill are monitored for an extended period to ensure the containment systems are effective.

The table below summarizes key aspects of waste management practices for Aroclor 5460-containing materials.

| Waste Management Practice | Description | Efficacy | Key Considerations |

| Incineration | High-temperature thermal destruction of waste. | High destruction efficiency for PCTs. | Requires high temperatures and long residence times; potential for formation of harmful byproducts if not properly controlled; high cost. |

| Secure Landfilling | Disposal of waste in engineered facilities designed to contain contaminants. | Effective for isolating waste from the environment. | Requires robust liner and leachate collection systems; long-term monitoring is necessary; does not destroy the contaminants. |

Regulatory Frameworks and Policy Implications for Polychlorinated Terphenyls

The production and use of PCTs, including Aroclor 5460, have been subject to increasing regulatory control due to their environmental persistence and potential for adverse health effects. who.intnih.govbasel.int

International Agreements:

While not explicitly listed under the initial Stockholm Convention on Persistent Organic Pollutants (POPs), the chemical properties of PCTs are similar to listed substances like PCBs. dcceew.gov.au This has led to recommendations for their inclusion in such international frameworks.

National Regulations:

United States: The U.S. Environmental Protection Agency (EPA) regulates PCBs under the Toxic Substances Control Act (TSCA), and these regulations have often been extended to cover PCTs. findlaw.com

European Union: The EU has directives that aim for the environmentally sound disposal of PCBs and PCTs. europa.eu Council Directive 96/59/EC specifically addresses the disposal of polychlorinated biphenyls and polychlorinated terphenyls. legislation.gov.uk

Australia: The importation of PCTs has been prohibited since 1975, and they are recommended for listing in Schedule 7 of the Industrial Chemicals Environmental Management (Register) Instrument 2022, which would prohibit their import, export, manufacture, and use, with limited exceptions. dcceew.gov.au

The overarching policy implication is a global trend towards the phase-out and environmentally sound management of PCTs. This includes identifying and managing existing stockpiles and contaminated sites to prevent further environmental releases.

International Conventions

Several international conventions address the management and disposal of hazardous chemicals like PCTs, either directly or by encompassing them within a broader category of persistent organic pollutants.

The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal is a key international treaty that regulates the movement of hazardous wastes between nations. dcceew.gov.aubasel.int While not singling out Aroclor 5460, PCTs are included in the scope of wastes that require strict control measures for their transboundary movement and environmentally sound management. dcceew.gov.au The convention's primary goals are to protect human health and the environment against the adverse effects of hazardous wastes and to minimize their generation. basel.int

The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade also plays a role in managing PCTs. dcceew.gov.auwikipedia.org This convention promotes shared responsibility and cooperative efforts among parties in the international trade of hazardous chemicals. By including PCTs, the convention ensures that countries receiving these chemicals are fully informed of their potential risks and have the opportunity to make informed decisions about their importation. wikipedia.orgcroneri.co.uk

While the Stockholm Convention on Persistent Organic Pollutants (POPs) does not explicitly list PCTs, it is highly relevant due to the similar chemical structure and environmental behavior of PCTs and Polychlorinated Biphenyls (PCBs), which are listed. dcceew.gov.auiisd.org The Stockholm Convention aims to eliminate or restrict the production and use of POPs, which are chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. iisd.orgiisd.org Given that PCTs share these characteristics, the principles and framework of the Stockholm Convention often inform the management strategies for these related compounds. dcceew.gov.au

Table 1: International Conventions Pertaining to Polychlorinated Terphenyls (PCTs)

| Convention | Relevance to Aroclor 5460 (as a PCT) | Key Provisions |

|---|---|---|

| Basel Convention | Regulates the transboundary movement and disposal of hazardous wastes, including PCTs. dcceew.gov.aubasel.int | Requires environmentally sound management of wastes; controls international shipment of hazardous materials. basel.int |

| Rotterdam Convention | Includes PCTs in the Prior Informed Consent (PIC) procedure for international trade. dcceew.gov.auwikipedia.org | Facilitates information exchange on hazardous chemicals; provides a national decision-making process for the import of such chemicals. wikipedia.orgcroneri.co.uk |

| Stockholm Convention | While not explicitly listed, the convention's principles for managing Persistent Organic Pollutants (POPs) are often applied to PCTs due to their similar properties to PCBs. dcceew.gov.auiisd.org | Aims to eliminate or restrict the production and use of POPs; promotes the use of best available techniques and best environmental practices for managing POPs. iisd.orgiisd.org |

National and Regional Regulations Pertaining to PCTs and PCBs

Following the lead of international conventions, many countries and regions have implemented their own regulations to control the production, use, and disposal of PCTs and PCBs.

In the United States , the Environmental Protection Agency (EPA) regulates PCBs under the Toxic Substances Control Act (TSCA). cdc.gov While Aroclor 5460 is a PCT, its regulation often falls under the broader category of chlorinated hydrocarbons with similar environmental concerns to PCBs. The TSCA effectively banned the manufacture of PCBs and regulated their use and disposal. cdc.gov The EPA has established detailed regulations for the cleanup, storage, and disposal of PCB-contaminated materials, which serve as a framework for managing similar persistent organic pollutants. cdc.gov

The European Union has also implemented stringent regulations on PCBs and PCTs. Directive 96/59/EC specifically addresses the disposal of polychlorinated biphenyls and polychlorinated terphenyls. europa.eu This directive aims for the decontamination or disposal of equipment containing PCBs and PCTs and the environmentally sound disposal of the chemicals themselves. europa.eueuropa.eu Furthermore, the EU's Regulation on Persistent Organic Pollutants (POPs Regulation) aligns with the Stockholm Convention and includes provisions for the management of POPs, which would be applicable to PCTs due to their persistent and bioaccumulative nature. europa.eu

Globally, the production of PCTs was largely phased out by the mid-1980s due to growing environmental and health concerns. dcceew.gov.au Countries like Canada and the USA banned PCTs in the late 1970s, and European Economic Community countries severely restricted them by 1988. dcceew.gov.au

Table 2: Overview of National and Regional Regulations for PCTs and PCBs

| Jurisdiction | Key Regulation(s) | Summary of Requirements |

|---|---|---|

| United States | Toxic Substances Control Act (TSCA) | Banned the manufacture of PCBs and regulates their use, cleanup, and disposal. cdc.govcdc.gov |

| European Union | Directive 96/59/EC on the disposal of PCBs and PCTs; Regulation on Persistent Organic Pollutants (POPs) | Mandates the decontamination or disposal of equipment containing PCBs and PCTs and the environmentally sound disposal of these chemicals. europa.eueuropa.eu |

| Canada | N/A | Banned PCTs in 1979. dcceew.gov.au |

Emerging Research Areas and Future Directions

Long-Term Environmental Monitoring and Trends

Long-term environmental monitoring of POPs, including Aroclor 5460, is critical for assessing their environmental persistence, distribution, and potential for bioaccumulation. Polychlorinated terphenyls (PCTs) like Aroclor 5460 are known to be widely dispersed in the environment and to accumulate in the food chain ca.govinchem.org. Historical trends for other banned POPs, such as DDT, have shown significant reductions in environmental concentrations and human exposure levels in countries that implemented bans; for instance, a 75–95% decrease in p,p'-DDT and p,p'-DDE levels in human breast milk was observed in Sweden between 1967 and 1985 following its ban ca.gov. While specific long-term trend data for Aroclor 5460 is less extensively documented in public summaries, similar patterns of decline are anticipated following its cessation of production.

Current monitoring efforts face challenges, including the variability in analytical and sampling techniques across different laboratories and the common practice of reporting "total PCBs" rather than specific congener patterns, which can obscure the precise environmental concentrations and behaviors of PCTs like Aroclor 5460 wbdg.org. To address these limitations, the adoption of advanced field technologies, such as immunoassay principles, electrochemical analysis, and colorimetric reactions, is recommended for PCB analysis and could be adapted for more specific PCT monitoring to enhance data consistency and accuracy dtsc-ssfl.com.

Development of Novel Bioremediation Technologies

Bioremediation presents a promising approach for mitigating Aroclor 5460 contamination by utilizing biological agents, primarily bacteria and fungi, to degrade the compound energy.gov. Research in this area explores both natural attenuation processes and enhanced conditions, such as biostimulation (e.g., nutrient addition) and bioaugmentation (e.g., introduction of specific microorganisms), to accelerate the degradation rates of contaminants of interest (COIs), including Aroclor 5460, in contaminated soils energy.govresearchgate.net.

A notable study conducted at the Santa Susana Field Laboratory investigated the biodegradation potential of various COIs, with Aroclor 5460 being one of the specific targets in laboratory microcosm experiments energy.gov. While the detailed numerical data for Aroclor 5460 concentration reductions in these microcosms were presented graphically in the original report (Figure G-6 in the source document), the study qualitatively demonstrated the potential for its biodegradation. For other COIs, microcosms amended with nutrients exhibited approximately a 50% decrease in concentration, indicating that biostimulation can significantly improve biodegradation rates energy.gov. Furthermore, anaerobic dechlorination, a process where bacteria remove chlorine atoms from chlorinated compounds, has been identified as a crucial environmental fate for PCBs and holds potential for PCTs, leading to a reduction in chlorine content and the formation of more readily degradable products ornl.gov.

Refined Ecological Risk Assessment Models

Ecological risk assessment is a critical process for evaluating sites contaminated with hazardous substances such as Aroclor 5460. The U.S. Environmental Protection Agency (EPA) outlines an eight-step process for ecological risk assessment, emphasizing the use of benchmarks for ecological effects sidney.ca. However, existing risk assessment tools, such as the RAIS Chemical Risk Calculator, primarily focus on human health risks, necessitating a separate and comprehensive evaluation for ecological impacts inchem.orgsidney.ca.

A significant area for refinement in ecological risk assessment models for Aroclor 5460 and similar compounds involves addressing uncertainties related to bioaccumulation and cumulative effects epa.gov. Concerns have been raised regarding the uptake of contaminants into food items and their subsequent impact on food security, particularly for long-lived species that can serve as biomonitors ca.govepa.gov. The challenge of conducting quantitative risk analysis for semi-aquatic wildlife pathways without direct measurements of contaminant uptake highlights a critical data gap epa.gov. Moreover, the co-presence of Aroclor 5460 (a PCT) with PCBs can complicate analytical quantitation due to co-elution and differing detector responses, which directly impacts the accuracy of exposure assessments used in risk models ornl.gov. Future research aims to develop more refined models that can account for these complex interactions, providing more accurate predictions of ecological impacts.

The following table presents some U.S. EPA Regional Screening Levels for Aroclor 5460, which are utilized in risk assessment:

| Medium | Screening Level (mg/kg or µg/L) |

| Resident Soil | 3.50e+01 (35 mg/kg) |

| Industrial Soil | 4.40e+02 (440 mg/kg) |

| Tapwater | 1.20e+01 (12 µg/L) |

| MCL (Water) | 5.00e+02 (500 µg/L) |

Cross-Contamination Studies and Mixed Pollutant Dynamics

The environmental behavior and impact of Aroclor 5460 are intricately linked to mixed pollutant dynamics, primarily due to its historical co-occurrence with polychlorinated biphenyls (PCBs). Aroclor 5460, a polychlorinated terphenyl, exhibits toxicological properties considered very similar to PCBs, with long-term toxicity being a significant concern ca.govinchem.org. Historically, Monsanto, the leading producer of Aroclor 5460, also manufactured PCB/PCT blends, such as Aroclor 4465 and Aroclor 2565, alongside various PCB Aroclors. This co-production and co-use in diverse industrial applications, including hydraulic fluids like Pydraul, which contained mixtures of PCB and PCT Aroclors, led to widespread environmental co-contamination.

A significant challenge in both toxicological studies and environmental analysis of PCTs is the frequent co-contamination of PCT mixtures with PCBs ca.govornl.gov. This co-presence complicates the accurate attribution of observed effects to either PCTs or PCBs and can lead to analytical inaccuracies ca.govornl.gov. Specifically, the co-elution of PCBs and PCTs during chromatographic analysis can result in misidentification and inaccurate quantitation due to differences in electron capture detector response factors ornl.gov. Consequently, future research is directed towards developing more sophisticated analytical methods capable of distinguishing and quantifying individual PCT and PCB congeners in complex environmental samples. Alongside this, studies are needed to elucidate the synergistic or antagonistic effects of these mixed pollutants on ecological receptors, which is crucial for developing effective and targeted remediation and risk management strategies.

Q & A

Q. What are the standard analytical methods for detecting Arochlor 5460 in environmental samples, and how are they validated?

Arochlor 5460 is typically identified using gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). Analytical protocols require matching retention times and peak patterns to certified standards, such as those dissolved in methanol or isooctane at concentrations like 100 µg/mL . Validation involves running parallel samples with bracketed standards to ensure area counts align, and using dissimilar chromatographic columns (e.g., DBI-30m megabore) to confirm results when contamination or co-elution is suspected .

Q. How do researchers ensure the accuracy of Arochlor 5460 quantification in complex matrices like soil or sediment?

Matrix effects are mitigated through rigorous sample preparation, including clean-up steps (e.g., silica gel chromatography) and dilution protocols to avoid detector saturation. Quantification relies on internal standards (e.g., isotopically labeled PCBs) and calibration curves derived from certified reference materials. Recovery rates must be reported, and results are cross-validated using secondary columns or MS detection to resolve interferences .

Q. What are the key considerations when selecting reference standards for Arochlor 5460 analysis?

Standards must match the Arochlor 5460 congener profile and be prepared in solvents compatible with the analytical method (e.g., methanol or isooctane). Concentrations should bracket sample peaks to ensure linear detector response. For environmental studies, standards should account for degradation products, and their purity must be verified via certificates of analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Arochlor 5460 congener profiles obtained from different chromatographic methods?

Discrepancies often arise from column selectivity differences or co-eluting contaminants. Advanced strategies include:

- Using orthogonal methods (e.g., GC-ECD vs. GC-MS) to cross-validate peaks .

- Applying principal component analysis (PCA) to congener-specific data to distinguish Arochlor 5460 from other PCB mixtures .

- Incorporating high-resolution mass spectrometry (HRMS) for exact mass identification of conflicting peaks .

Q. What experimental strategies are effective in studying the long-term environmental degradation pathways of Arochlor 5460?

Controlled microcosm studies under varying redox conditions (aerobic/anaerobic) can simulate environmental degradation. Techniques include:

- Isotopic labeling (e.g., -PCBs) to track biodegradation products via HRMS .

- Coupling GC-MS with metagenomic sequencing to correlate degradation rates with microbial community shifts .

- Long-term field studies with periodic sampling to model half-lives and pathway dominance under real-world conditions .

Q. How should researchers design studies to differentiate Arochlor 5460 from co-occurring PCB mixtures in historical contamination sites?

Experimental design must include:

- Congener-specific analysis using high-resolution GC columns (e.g., 60m DB-5) to resolve overlapping peaks .

- Chemometric tools (e.g., cluster analysis) to compare contamination profiles against Arochlor 5460 reference data .

- Sediment core dating (via or ) to correlate contamination timelines with Arochlor 5460 production history .

Methodological Guidance

- Data Contradiction Analysis : When conflicting results arise, re-analyze samples using alternative columns (e.g., DB-1 vs. DB-5) and validate with HRMS. Document instrument parameters and standard batches to trace variability sources .

- Experimental Reproducibility : Follow guidelines from journals like the Beilstein Journal of Organic Chemistry: detail sample preparation, instrument settings, and data processing steps in supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.